N-(2,4-difluorophenyl)-2-(1-methylindol-3-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sulfanyl acetamide derivatives typically involves multi-step reactions starting with the preparation of an appropriate thione or thiol precursor, followed by alkylation or acylation reactions to introduce the acetamide moiety. For example, the synthesis of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide involves S-alkylation of a 1,3,4-oxadiazole-2(3H)-thione with a chloroacetamide derivative . Similarly, other papers describe the synthesis of related compounds through esterification, hydrazide formation, and subsequent cyclization to form the 1,3,4-oxadiazole ring, followed by thiol alkylation .
Molecular Structure Analysis
The molecular structure of sulfanyl acetamide derivatives is characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods provide information about the functional groups present, the substitution pattern on the core structure, and the overall molecular framework . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of sulfanyl acetamide derivatives is influenced by the presence of the sulfanyl group and the acetamide moiety. These functional groups can participate in various chemical reactions, such as nucleophilic substitution, which is often used to introduce different substituents and modify the compound's biological activity . The reactivity is also affected by the electronic properties of the substituents attached to the core structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly influence these properties. For instance, the introduction of electronegative fluorine atoms in the compound "N-(2,4-difluorophenyl)-2-(1-methylindol-3-yl)sulfanylacetamide" would likely affect its polarity and hydrogen bonding capability, which in turn could impact its solubility and bioavailability.
The papers provided do not directly discuss the physical and chemical properties of the specific compound , but they do provide general insights into the properties of similar sulfanyl acetamide derivatives. These compounds exhibit varying degrees of biological activity, which is often correlated with their chemical structure and physical properties .
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(1-methylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2OS/c1-21-9-16(12-4-2-3-5-15(12)21)23-10-17(22)20-14-7-6-11(18)8-13(14)19/h2-9H,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFJYPXIGFKXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(1-methylindol-3-yl)sulfanylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.